4-(5-Cyano-6-methylpyridin-2-yl)piperazine-1-sulfonyl fluoride
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Overview
Description
4-(5-Cyano-6-methylpyridin-2-yl)piperazine-1-sulfonyl fluoride is a complex organic compound that features a piperazine ring substituted with a cyano group and a sulfonyl fluoride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Cyano-6-methylpyridin-2-yl)piperazine-1-sulfonyl fluoride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can be further deprotected and cyclized to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scalable versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-(5-Cyano-6-methylpyridin-2-yl)piperazine-1-sulfonyl fluoride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the cyano group or other functional groups present in the molecule.
Substitution: The sulfonyl fluoride group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while substitution reactions could produce a variety of sulfonamide derivatives .
Scientific Research Applications
4-(5-Cyano-6-methylpyridin-2-yl)piperazine-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which 4-(5-Cyano-6-methylpyridin-2-yl)piperazine-1-sulfonyl fluoride exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. This mechanism is similar to that of other sulfonyl fluoride-containing compounds used in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Piperazine derivatives: Compounds like trimetazidine and ranolazine share the piperazine core structure and are used in various therapeutic applications.
Sulfonyl fluoride compounds: Other compounds containing the sulfonyl fluoride group, such as certain protease inhibitors, exhibit similar mechanisms of action.
Uniqueness
4-(5-Cyano-6-methylpyridin-2-yl)piperazine-1-sulfonyl fluoride is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in multiple scientific fields .
Properties
IUPAC Name |
4-(5-cyano-6-methylpyridin-2-yl)piperazine-1-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN4O2S/c1-9-10(8-13)2-3-11(14-9)15-4-6-16(7-5-15)19(12,17)18/h2-3H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXKYZBWPWMVQOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCN(CC2)S(=O)(=O)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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